molecular formula C20H16O B12286046 (Z,E)-1,2-Diphenyl-1-(4-hydroxyphenyl)ethene

(Z,E)-1,2-Diphenyl-1-(4-hydroxyphenyl)ethene

Cat. No.: B12286046
M. Wt: 272.3 g/mol
InChI Key: OFKRFZKNGJTQCG-HMMYKYKNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,2-diphenylethenyl)- typically involves the nucleophilic aromatic substitution of an aryl halide with a phenol derivative. One common method includes the reaction of 4-bromophenol with diphenylethylene under basic conditions, often using a palladium catalyst to facilitate the coupling reaction . Another approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 4-hydroxybenzophenone to yield the desired product .

Industrial Production Methods

Industrial production of Phenol, 4-(1,2-diphenylethenyl)- may involve large-scale catalytic processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,2-diphenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted phenolic compounds, which can be further utilized in different applications .

Scientific Research Applications

Phenol, 4-(1,2-diphenylethenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-(1,2-diphenylethenyl)- involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways, such as the NF-kB and Nrf2 pathways, which are involved in inflammation and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: A phenolic compound with antioxidant properties.

    Syringic Acid: Known for its antimicrobial and anti-inflammatory activities.

    Vanillic Acid: Exhibits antioxidant and antimicrobial properties.

    Ferulic Acid: Used for its antioxidant and anti-inflammatory effects.

    Vanillin: Widely used for its flavoring properties and antioxidant activity.

Uniqueness

Phenol, 4-(1,2-diphenylethenyl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds.

Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

4-[(E)-1,2-diphenylethenyl]phenol

InChI

InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H/b20-15+

InChI Key

OFKRFZKNGJTQCG-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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